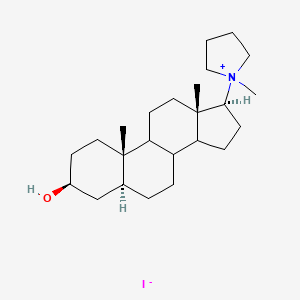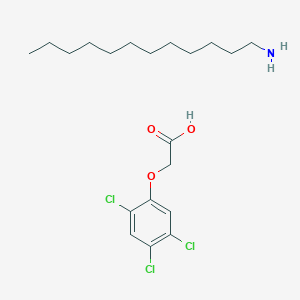
2,4,5-t Dodecylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenoxyacetic acid dodecylammonium, commonly known as 2,4,5-T dodecylammonium, is a synthetic compound belonging to the family of phenoxy herbicides. It is a derivative of 2,4,5-Trichlorophenoxyacetic acid, combined with dodecylamine. This compound is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with dodecylamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4,5-Trichlorophenoxyacetic acid and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Product Formation: The resulting product is 2,4,5-Trichlorophenoxyacetic acid dodecylammonium, which is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically formulated into various herbicidal formulations for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichlorophenoxyacetic acid dodecylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated phenols and other oxidation products.
Reduction: Dechlorinated derivatives of the parent compound.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenoxyacetic acid dodecylammonium has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides and their environmental impact.
Biology: Investigated for its effects on plant growth and development, as well as its interactions with plant hormones.
Medicine: Studied for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Utilized in the formulation of herbicidal products for agricultural and non-agricultural use.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves its role as a synthetic auxin. Auxins are plant hormones that regulate various aspects of plant growth and development. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing damage to the vascular tissue of plants. This results in the death of broad-leaved weeds .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium.
Quaternary Ammonium Compounds: A class of compounds with similar structural features and applications.
Uniqueness
2,4,5-Trichlorophenoxyacetic acid dodecylammonium is unique due to its combination of 2,4,5-Trichlorophenoxyacetic acid and dodecylamine, which enhances its herbicidal properties and effectiveness against a broader range of weeds. Its specific mode of action as a synthetic auxin also distinguishes it from other herbicides .
Propiedades
Número CAS |
53404-84-5 |
|---|---|
Fórmula molecular |
C20H32Cl3NO3 |
Peso molecular |
440.8 g/mol |
Nombre IUPAC |
dodecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C12H27N.C8H5Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h2-13H2,1H3;1-2H,3H2,(H,12,13) |
Clave InChI |
OIGSRMZMSCHCPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


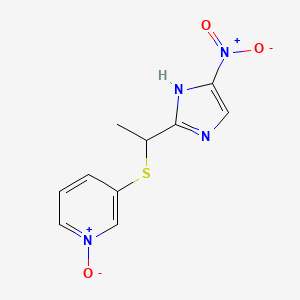
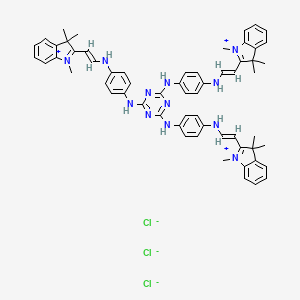
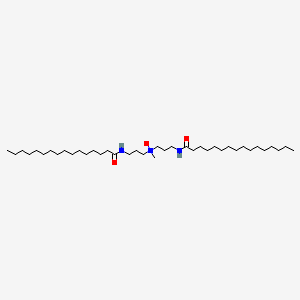
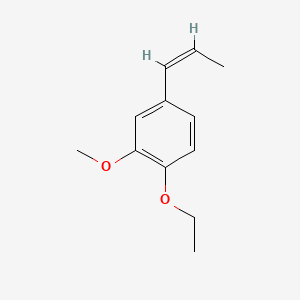
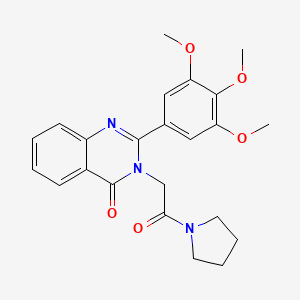


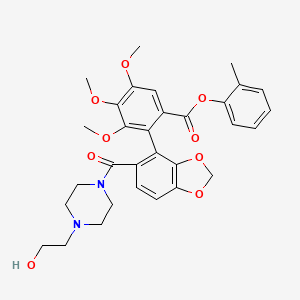
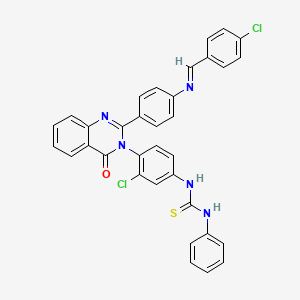
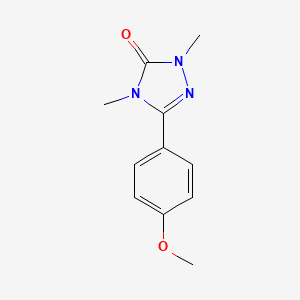
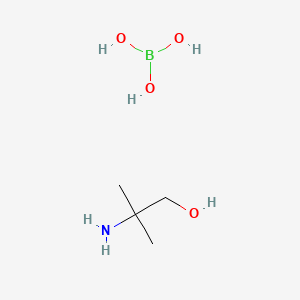
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
